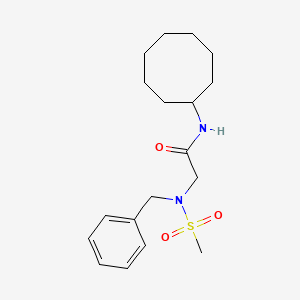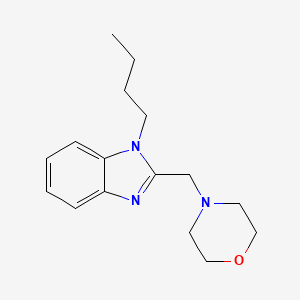![molecular formula C17H22N4O3S B4393481 methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBT, and it is a member of the triazole family of compounds.
Mecanismo De Acción
The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MBT has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines, and it has also been shown to reduce inflammation in animal models of disease. Additionally, MBT has been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBT for laboratory experiments is its high potency and specificity. This compound has been shown to exhibit a range of biological activities at relatively low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of MBT is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on MBT. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Additionally, there is interest in studying the potential applications of MBT in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Finally, there is interest in studying the mechanisms of action of MBT in greater detail, in order to better understand its effects on cellular processes.
Aplicaciones Científicas De Investigación
MBT has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Propiedades
IUPAC Name |
methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-5-6-14-19-20-17(21(14)2)25-11-15(22)18-13-9-7-12(8-10-13)16(23)24-3/h7-10H,4-6,11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBTWQBDGNGCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

![({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)
![2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)

![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)
![2-{2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4393454.png)
![N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4393462.png)

![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)

![4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393487.png)

![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)